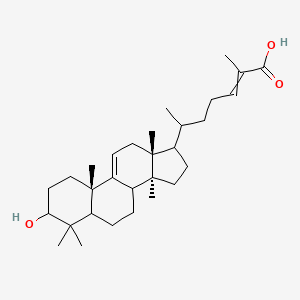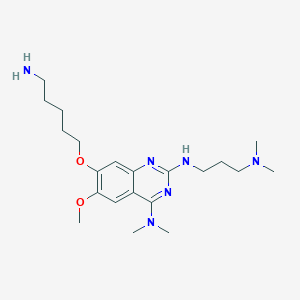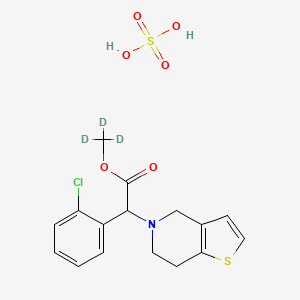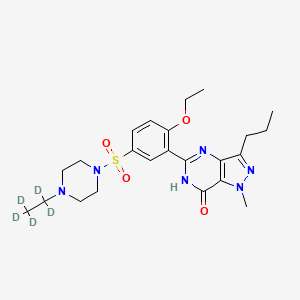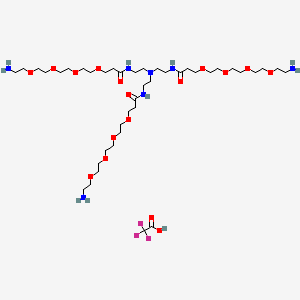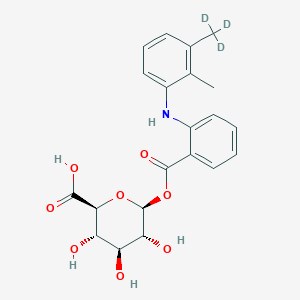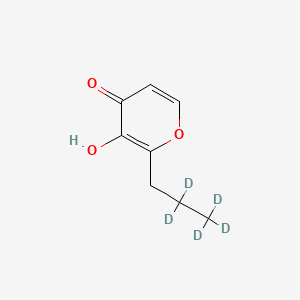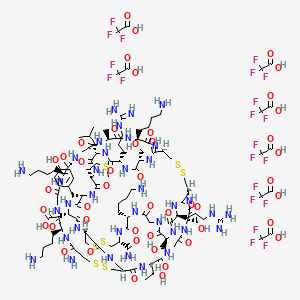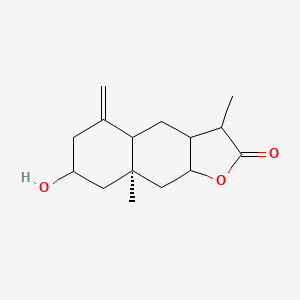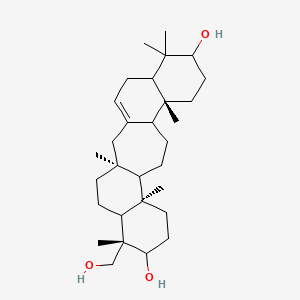![molecular formula C26H36O5 B12427487 (4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione](/img/structure/B12427487.png)
(4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro2,1-fbenzofuran-2,7-dione is a complex organic molecule with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. The synthetic route typically starts with the construction of the phenanthro2,1-fbenzofuran skeleton, followed by the introduction of hydroxyl, hydroxymethyl, and propyl groups at specific positions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various types of chemical reactions, including:
- Oxidation : The hydroxyl groups can be oxidized to form ketones or aldehydes.
- Reduction : The carbonyl groups can be reduced to form alcohols.
- Substitution : The hydroxyl groups can be substituted with other functional groups such as halides or amines.
- Oxidation : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
- Substitution : Common reagents include halogenating agents (e.g., thionyl chloride, SOCl₂) and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups may yield alcohols.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activities, such as anti-tumor, antibacterial, and antiviral properties.
- Medicine : Investigated for its potential therapeutic effects in treating various diseases.
- Industry : Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- (1S,4aR,5S,6R,6aS,7S,10aR,11aS,11bS)-4a,7,10a-Trihydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,4,4a,5,6,6a,7,9,10a,11,11a,11b-tetradecahydrophenanthro[3,2-b]furan-1,5,6-triyl triacetate .
- (4aR,4bS,5S,6aS,6bS,9aR,10aS,10bS)-5-hydroxy-6b-(hydroxyacetyl)-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]oxazol-2-one .
Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the presence of multiple stereocenters, hydroxyl, and hydroxymethyl groups, and the propyl side chain. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C26H36O5 |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
(4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione |
InChI |
InChI=1S/C26H36O5/c1-4-5-17-12-26(14-27)21(31-17)11-19-18-7-6-15-10-16(28)8-9-24(15,2)22(18)20(29)13-25(19,3)23(26)30/h8-10,17-22,27,29H,4-7,11-14H2,1-3H3/t17?,18-,19-,20-,21+,22+,24-,25-,26-/m0/s1 |
Clé InChI |
GCKPNTJTCYXRBU-XLJRXVASSA-N |
SMILES isomérique |
CCCC1C[C@@]2([C@H](O1)C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3(C2=O)C)O)C)CO |
SMILES canonique |
CCCC1CC2(C(O1)CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2=O)C)O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12427416.png)

